molecular formula C16H21NO3 B7642002 2-Cyclopropyl-2-[(2-methyl-3-phenylpropanoyl)amino]propanoic acid

2-Cyclopropyl-2-[(2-methyl-3-phenylpropanoyl)amino]propanoic acid

Cat. No. B7642002
M. Wt: 275.34 g/mol
InChI Key: FTYRTDGOMFIBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-[(2-methyl-3-phenylpropanoyl)amino]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can lead to a variety of physiological and biochemical effects.

Mechanism of Action

2-Cyclopropyl-2-[(2-methyl-3-phenylpropanoyl)amino]propanoic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can lead to a variety of physiological and biochemical effects. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. By increasing the levels of GABA, this compound can reduce the activity of neurons and prevent the spread of epileptic activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models, including increased levels of GABA in the brain, reduced seizure activity, and improved cognitive function. It has also been shown to reduce anxiety-like behavior and improve social behavior in rodents. These effects are thought to be due to the increased levels of GABA in the brain, which can lead to a reduction in neuronal activity and an overall calming effect.

Advantages and Limitations for Lab Experiments

One advantage of 2-Cyclopropyl-2-[(2-methyl-3-phenylpropanoyl)amino]propanoic acid is that it is a highly selective inhibitor of GABA aminotransferase, which means that it has minimal off-target effects. This makes it a useful tool for studying the role of GABA in various physiological and pathological conditions. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 2-Cyclopropyl-2-[(2-methyl-3-phenylpropanoyl)amino]propanoic acid. One area of interest is the potential use of this compound in the treatment of addiction. GABA is thought to play a role in the development of addiction, and this compound has been shown to reduce the reinforcing effects of drugs of abuse in animal models. Another area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could lead to the development of more effective treatments for epilepsy and other neurological disorders.

Synthesis Methods

The synthesis of 2-Cyclopropyl-2-[(2-methyl-3-phenylpropanoyl)amino]propanoic acid involves several steps, including the preparation of the starting materials, the formation of the cyclopropyl ring, and the introduction of the phenylpropanoyl and amino groups. The most common synthesis method involves the reaction of 2-cyclopropylmalonic acid with 3-phenyl-2-methylacryloyl chloride in the presence of a base catalyst, followed by the addition of ammonia to form the final product.

Scientific Research Applications

2-Cyclopropyl-2-[(2-methyl-3-phenylpropanoyl)amino]propanoic acid has been extensively studied for its potential use in the treatment of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, this compound has been shown to increase the levels of GABA in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-cyclopropyl-2-[(2-methyl-3-phenylpropanoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(10-12-6-4-3-5-7-12)14(18)17-16(2,15(19)20)13-8-9-13/h3-7,11,13H,8-10H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYRTDGOMFIBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)NC(C)(C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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